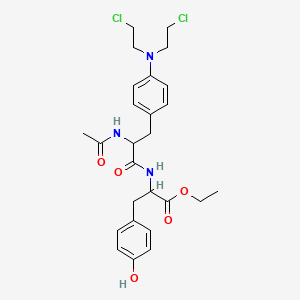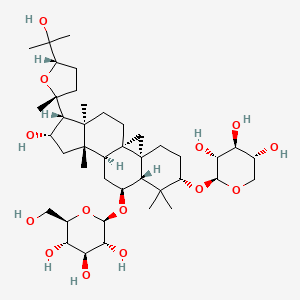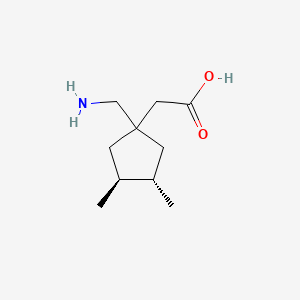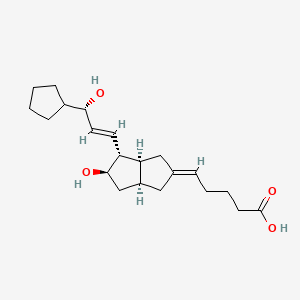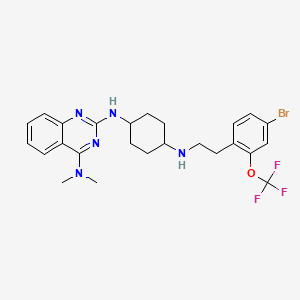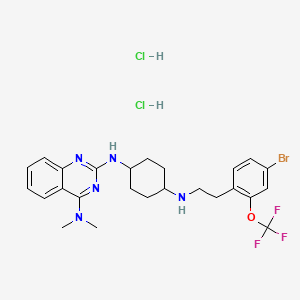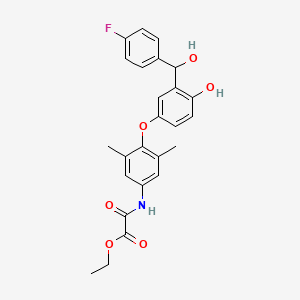
Axitirome
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Axitirome, also known as CGS 26214, is a hypolipidemic agent.
Applications De Recherche Scientifique
Molecular Epidemiology in Infectious Diseases : Axitinib has been referenced in the context of molecular epidemiology, particularly in the study of pathogen transmission, biology, and diversity. This indicates its relevance in infectious disease research, potentially due to its effects on molecular pathways (Field et al., 2014).
Cancer Therapy : Axitinib shows promise in cancer therapy, especially in cases resistant to other treatments. For example, it has been found effective against renal cell carcinoma resistant to sunitinib therapy (Zhou et al., 2016). Its antiangiogenic and antitumor activities have been demonstrated in various studies (Hu-Lowe et al., 2008).
Bioinformatics and Scientometric Analysis : Axitinib has been mentioned in research on scientometric reviews, suggesting its impact on the broader scientific landscape, particularly in studies using big data analysis tools like CiteSpace software (Cai et al., 2022).
Computational Modeling in Drug Discovery : The drug has been featured in research using computational modeling and ab initio calculations, indicating its significance in the field of drug discovery and development (Li and Wang, 2012).
Nanotechnology in Medicine : Studies have also explored the use of Axitinib in nanofibrous membranes for medical applications, such as stabilizing the chondrogenesis of mesenchymal stromal cells, showcasing its potential in regenerative medicine and tissue engineering (Ji et al., 2021).
Ophthalmological Research : Axitinib has been investigated for its effects on choroidal neovascularization, a condition associated with age-related macular degeneration, suggesting its application in ophthalmology (Kang et al., 2013).
Propriétés
Numéro CAS |
156740-57-7 |
|---|---|
Nom du produit |
Axitirome |
Formule moléculaire |
C25H24FNO6 |
Poids moléculaire |
453.5 g/mol |
Nom IUPAC |
ethyl 2-[4-[3-[(4-fluorophenyl)-hydroxymethyl]-4-hydroxyphenoxy]-3,5-dimethylanilino]-2-oxoacetate |
InChI |
InChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30) |
Clé InChI |
FUBBWDWIGBTUPQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |
SMILES canonique |
CCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Axitirome; CGS 26214; CGS-26214; CGS26214; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



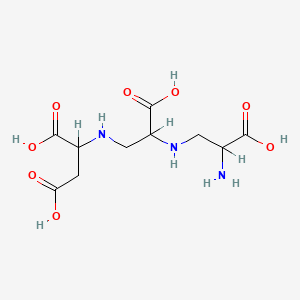

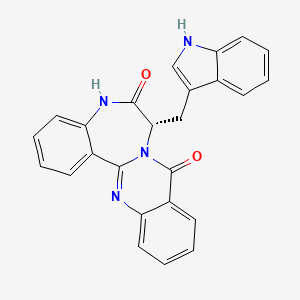
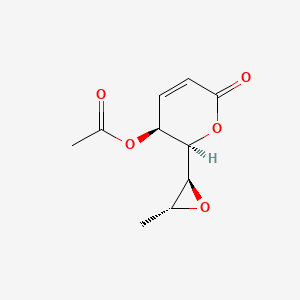
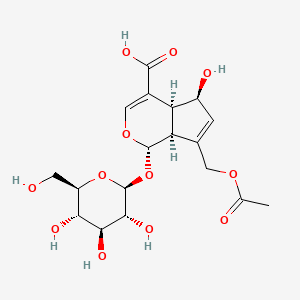
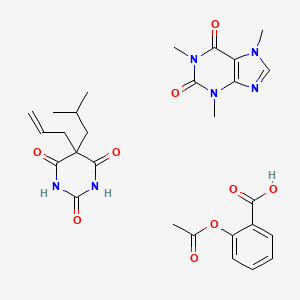

![16-(4-aminobutyl)-22-benzyl-N-(1,3-dihydroxy-2-methylpropan-2-yl)-13-(1-hydroxyethyl)-19-(1H-indol-3-ylmethyl)-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B1665796.png)
